2-(Benzyloxy)-5-(chloromethyl)pyridine
Overview
Description
2-(Benzyloxy)-5-(chloromethyl)pyridine, also known as 2-Bz-5-Cl-Pyridine, is a chemical compound that has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It is a versatile compound that is used in various scientific and industrial processes, from synthesis of pharmaceuticals to synthesis of polymers. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-Bz-5-Cl-Pyridine.
Scientific Research Applications
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are crucial in medicinal chemistry, showing a wide range of biological activities such as antifungal, antibacterial, antioxidant, and anticancer properties. Their ability to act as chemosensors for detecting various species highlights their significance in analytical chemistry (Abu-Taweel et al., 2022).
Heterocyclic Compounds in Organic Synthesis
Heterocyclic N-oxide derivatives, including pyridine-based ones, are highlighted for their versatility in organic synthesis, catalysis, and drug development. They have shown potential in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing their broad utility in advanced chemistry and drug development efforts (Li et al., 2019).
Pyridine-based Cu(II) Complexes as Anticancer Agents
Recent studies have focused on pyridine-based Cu(II) complexes, highlighting their superior anticancer potency compared to pyridine alone. These complexes have shown excellent efficacy against various cancer cell lines, demonstrating the importance of enhancing solubility and bioavailability to increase pharmacological effects (Alshamrani, 2023).
Pyridopyridazine Derivatives for Diverse Biological Activities
Pyridopyridazine derivatives have been identified for their antitumor, antibacterial, analgesic, and diuretic activities. Their selective inhibition of enzymes like phosphodiesterase 5 and 4, and acting as GABA-A receptor ligands, underscores the broad spectrum of their biological activity, making them a novel class for various biodegradable agrochemicals (Wojcicka & Nowicka-Zuchowska, 2018).
Quinoline Derivatives as Corrosion Inhibitors
Expanding the scope to related heterocyclic compounds, quinoline derivatives (a class closely related to pyridines) have been extensively used as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This highlights the potential for pyridine derivatives, including 2-(Benzyloxy)-5-(chloromethyl)pyridine, in applications beyond medicinal chemistry, such as materials science (Verma et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, Benzyl chloride, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as boronic acids and their esters, are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that similar compounds, such as pinacol boronic esters, undergo catalytic protodeboronation utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It’s known that similar compounds, such as pinacol boronic esters, are involved in the protodeboronation process . This process is used in the formal total synthesis of various compounds .
Pharmacokinetics
It’s known that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially impact the bioavailability of 2-(Benzyloxy)-5-(chloromethyl)pyridine.
Result of Action
Similar compounds, such as pinacol boronic esters, are used in the formal total synthesis of various compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of reaction of similar compounds, such as boronic acids and their esters . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Properties
IUPAC Name |
5-(chloromethyl)-2-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-12-6-7-13(15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDILQQBHGZXEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621452 | |
Record name | 2-(Benzyloxy)-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202595-67-3 | |
Record name | 2-(Benzyloxy)-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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